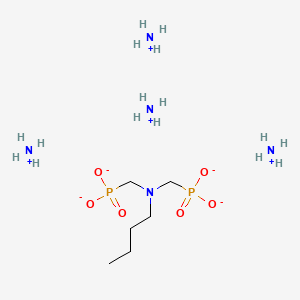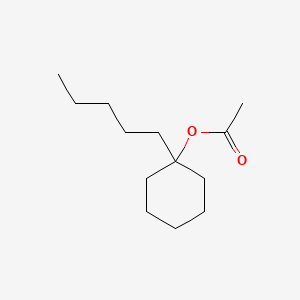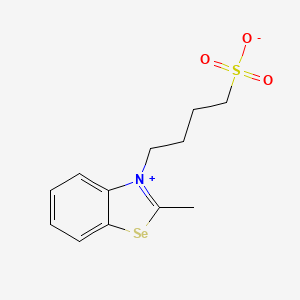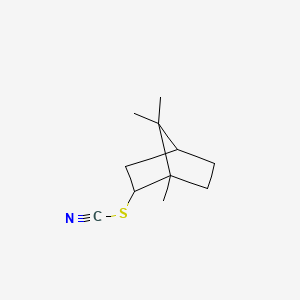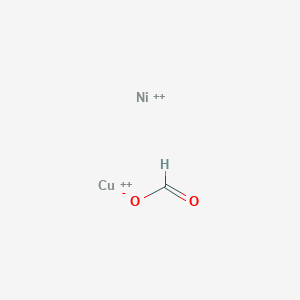
Copper nickel formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper nickel formate is a coordination compound consisting of copper, nickel, and formate ions
Synthetic Routes and Reaction Conditions:
Direct Combination: Copper and nickel salts can be combined with formic acid or sodium formate in an aqueous solution to form this compound.
Hydrothermal Synthesis: This method involves reacting copper and nickel salts with formic acid under high-pressure and high-temperature conditions.
Electrochemical Deposition: Copper and nickel can be co-deposited from a formate-containing electrolyte onto a substrate.
Industrial Production Methods:
Formate Pyrolysis: Fine metal powders of copper and nickel can be produced by pyrolyzing their formates in a protective argon atmosphere.
Sol-Gel Process: This involves the formation of a gel from copper and nickel salts and formic acid, followed by drying and calcination to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form copper and nickel oxides.
Reduction: The compound can be reduced to produce metallic copper and nickel.
Substitution Reactions: Formate ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Air or oxygen at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halides or other anions in aqueous or non-aqueous solvents.
Major Products Formed:
Oxidation: Copper oxide (CuO) and nickel oxide (NiO).
Reduction: Metallic copper (Cu) and nickel (Ni).
Substitution: Copper and nickel halides or other substituted formates.
Aplicaciones Científicas De Investigación
Copper nickel formate has several applications in scientific research:
Catalysis: It can be used as a catalyst in various organic reactions, including coupling reactions and hydrogenation processes.
Materials Science: The compound can be used to synthesize nanoparticles and nanoscale materials with unique properties.
Environmental Remediation: this compound can be employed in the removal of pollutants from water and soil due to its ability to adsorb and degrade contaminants.
Mecanismo De Acción
The mechanism by which copper nickel formate exerts its effects involves its interaction with molecular targets and pathways:
Catalytic Activity: The compound can act as a Lewis acid, facilitating the activation of substrates in catalytic reactions.
Adsorption: this compound can adsorb pollutants onto its surface, leading to their degradation or removal.
Redox Reactions: The compound can participate in redox reactions, which are crucial in environmental remediation and catalysis.
Comparación Con Compuestos Similares
Sodium Formate (NaHCOO)
Potassium Formate (KHCOO)
Calcium Formate (Ca(HCOO)2)
Magnesium Formate (Mg(HCOO)2)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Número CAS |
68134-59-8 |
|---|---|
Fórmula molecular |
CHCuNiO2+3 |
Peso molecular |
167.26 g/mol |
Nombre IUPAC |
copper;nickel(2+);formate |
InChI |
InChI=1S/CH2O2.Cu.Ni/c2-1-3;;/h1H,(H,2,3);;/q;2*+2/p-1 |
Clave InChI |
ZIWUNYMPOCRTJL-UHFFFAOYSA-M |
SMILES canónico |
C(=O)[O-].[Ni+2].[Cu+2] |
Números CAS relacionados |
64-18-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
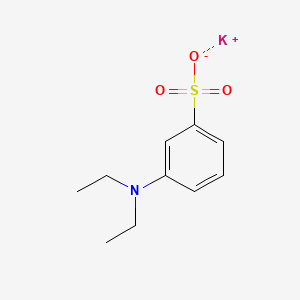
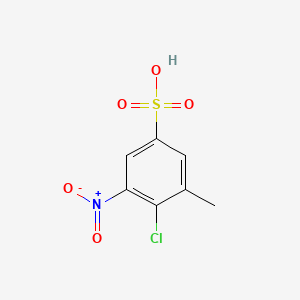
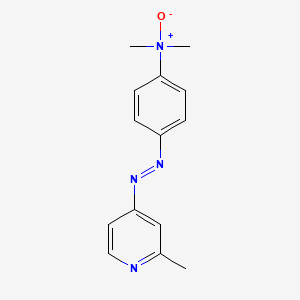
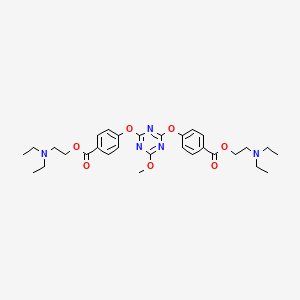

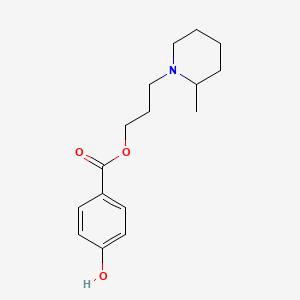
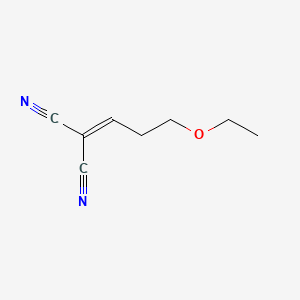
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
